molecular formula C16H18F6NP B2603365 1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate CAS No. 1610514-92-5

1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate

Cat. No.: B2603365
CAS No.: 1610514-92-5
M. Wt: 369.291
InChI Key: RTPHGSOWFFUOKS-UHFFFAOYSA-N
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Description

1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate is a chemical compound with a unique structure that includes a benzo[cd]indolium core substituted with butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-methylbenzo[cd]indol-1-ium iodide, a related compound, involves the reaction of 5-(1-butylbenz[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate reagents . The reaction typically requires specific solvents such as ethanol and water, and the product is obtained after purification steps.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound may be used in biological assays to study its effects on different biological systems.

    Medicine: Research into its potential therapeutic uses, such as antitumor activity, is ongoing.

    Industry: It can be used in the development of organic electronic materials and other industrial applications.

Mechanism of Action

The mechanism of action of 1-butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in catalysis or its biological effects. In biological systems, it may interact with cellular components to exert its effects, potentially involving pathways related to cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate is unique due to its specific substitution pattern and the presence of the hexafluorophosphate counterion

Properties

IUPAC Name

1-butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N.F6P/c1-3-4-11-17-12(2)14-9-5-7-13-8-6-10-15(17)16(13)14;1-7(2,3,4,5)6/h5-10H,3-4,11H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPHGSOWFFUOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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